2,6-Diiodo-dithieno[3,2-b;2',3'-d]thiophene
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Overview
Description
2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene is a heterocyclic compound that belongs to the family of dithieno[3,2-b;2’,3’-d]thiophenes. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The presence of iodine atoms at the 2 and 6 positions enhances the compound’s reactivity and potential for functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene typically involves the iodination of dithieno[3,2-b;2’,3’-d]thiophene. One common method includes the reaction of dithieno[3,2-b;2’,3’-d]thiophene with iodine (I2) in the presence of an oxidizing agent such as periodic acid (HIO3) and a solvent like acetic acid (AcOH) or carbon tetrachloride (CCl4). This reaction yields 2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene with high efficiency .
Industrial Production Methods
Industrial production of 2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions with nucleophiles.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Oxidation and Reduction: The thiophene rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like organolithium or Grignard reagents are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized dithieno[3,2-b;2’,3’-d]thiophenes, while coupling reactions can produce extended π-conjugated systems.
Scientific Research Applications
2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge mobility and stability.
Photodetectors: The compound is employed in the fabrication of UV-sensitive phototransistors, which are crucial for detecting UV light.
Material Science: Its unique electronic properties make it a valuable building block for designing new materials with tailored functionalities.
Mechanism of Action
The mechanism by which 2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene exerts its effects is primarily related to its electronic structure. The presence of iodine atoms and the conjugated thiophene rings facilitate charge transfer and interaction with other molecules. This enables the compound to act as an effective semiconductor in electronic devices. The molecular targets and pathways involved include interactions with other π-conjugated systems and the formation of charge-transfer complexes .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b;2’,3’-d]thiophene (DTT): A parent compound without iodine substitution, known for its high charge mobility and extended π-conjugation.
2,6-Dibromo-dithieno[3,2-b;2’,3’-d]thiophene: Similar to the diiodo derivative but with bromine atoms, offering different reactivity and electronic properties.
Uniqueness
2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene is unique due to the presence of iodine atoms, which enhance its reactivity and potential for further functionalization. This makes it a versatile compound for various applications in organic electronics and material science.
Properties
Molecular Formula |
C8H2I2S3 |
---|---|
Molecular Weight |
448.1 g/mol |
IUPAC Name |
4,10-diiodo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
InChI |
InChI=1S/C8H2I2S3/c9-5-1-3-7(12-5)8-4(11-3)2-6(10)13-8/h1-2H |
InChI Key |
QIBHIHXGSZRVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1SC3=C2SC(=C3)I)I |
Origin of Product |
United States |
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